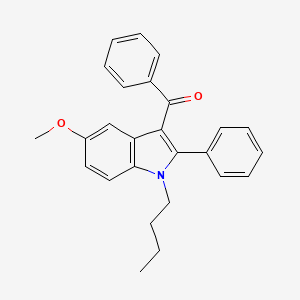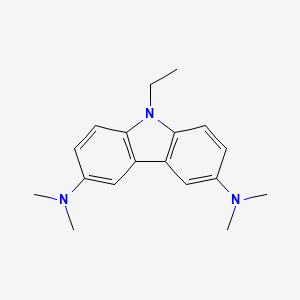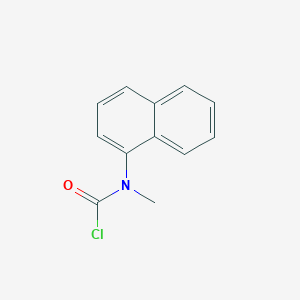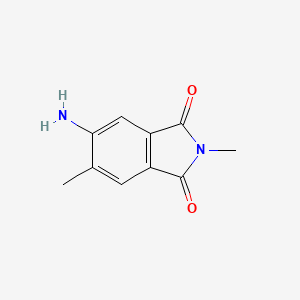
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a methanone group attached to an indole ring system, which is further substituted with butyl, methoxy, and phenyl groups.
Vorbereitungsmethoden
The synthesis of Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound would involve the use of 1-butyl-5-methoxy-2-phenyl-1H-indole as a starting material, which is then reacted with benzoyl chloride to introduce the methanone group . Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, its methoxy and phenyl groups contribute to its ability to interact with biological membranes and proteins, enhancing its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methoxy-2-phenyl-1H-indole: A simpler indole derivative with similar structural features.
What sets Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its butyl, methoxy, and phenyl groups enhance its solubility, stability, and ability to interact with various biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
57168-05-5 |
|---|---|
Molekularformel |
C26H25NO2 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
(1-butyl-5-methoxy-2-phenylindol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C26H25NO2/c1-3-4-17-27-23-16-15-21(29-2)18-22(23)24(25(27)19-11-7-5-8-12-19)26(28)20-13-9-6-10-14-20/h5-16,18H,3-4,17H2,1-2H3 |
InChI-Schlüssel |
TUQKRGIDQFOGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2)OC)C(=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)



![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)





![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)

